Ethyl 3,4-dihydroxybenzoate
Overview
Description
Ethyl 3,4-dihydroxybenzoate, also known as Ethyl Protocatechuate, is a compound with the molecular formula C9H10O4 . It is an analogue of 2-oxoglutarate and thus a competitive inhibitor of prolyl hydroxylase domain enzymes (PHDs) . This compound is known to exhibit antioxidant, cardioprotective, neuroprotective, antimicrobial, anti-inflammatory, and myoprotective activity .
Synthesis Analysis
Ethyl 3,4-dihydroxybenzoate can be synthesized from 3,4-dihydroxybenzoic acid by an esterification process with absolute ethanol .Molecular Structure Analysis
The molecular weight of Ethyl 3,4-dihydroxybenzoate is 182.17 . The structure of this compound can be viewed using Java or Javascript .Chemical Reactions Analysis
A mixture containing 3,4-dihydroxybenzoic acid, ethanol, and concentrated H2SO4 can be refluxed for 48 hours to synthesize Ethyl 3,4-dihydroxybenzoate.Physical And Chemical Properties Analysis
Ethyl 3,4-dihydroxybenzoate is a pale yellow to beige crystalline powder . It has a melting point of 132-134 °C and a boiling point of 275.56°C . It is insoluble in water but soluble in ethanol .Scientific Research Applications
Synthesis and Industrial Applications
Ethyl 3,4-dihydroxybenzoate is synthesized from 4-methylcatechol through oxidation and esterification reactions. The synthesis process is characterized by IR, 1H NMR, and 13C NMR, with experiments revealing the influence of catalyst dosage, reaction time, and temperature on yield. The optimal synthesis conditions achieve a high yield of 90.5%, indicating potential for industrial application due to enhanced yield and reduced production costs (H. Kun-lin, 2013).
Antioxidant and Antimicrobial Properties
Research has isolated dihydroxybenzoic acid and 3,4-dihydroxybenzaldehyde from the fern Trichomanes chinense L., demonstrating significant antioxidant and antimicrobial activities. These findings suggest potential applications of ethyl 3,4-dihydroxybenzoate derivatives in these areas (N. Syafni, D. Putra, D. Arbain, 2012).
Cytotoxic Effects and Cancer Research
A study found that ethyl-3,4-dihydroxybenzoate exhibits cytotoxic effects on esophageal squamous cell carcinoma cells. It induces S phase accumulation, loss in mitochondrial membrane permeabilization, and caspase-dependent apoptosis. The study highlights its potential in cancer research, particularly in understanding cell cycle regulation and cellular metabolism related to cancer cells (Bo Han et al., 2014).
Iron Chelation and Cellular Effects
Ethyl-3,4-dihydroxybenzoate functions as a chelator, affecting iron deficiency in cells. This reflects in the activation of iron-responsive element/iron regulatory protein regulatory network, indicating its relevance in biochemical pathways such as collagen maturation and oxygen sensing (Jian Wang et al., 2002).
Hydroxyl Radical Scavenging
Ethyl 3,4-dihydroxybenzoate exhibits hydroxyl radical scavenging properties, indicating its potential use as a preservative andin antioxidant applications. The compound's activity was assessed in a model system, showing notable effectiveness in scavenging photogenerated hydroxyl radicals. This finding is significant for understanding the molecular implications of ethyl 3,4-dihydroxybenzoate as a potential radical scavenger and preservative (G. Hall et al., 1996).
Photodegradation and Environmental Impact
The photodegradation of parabens, including ethyl 3,4-dihydroxybenzoate, has been studied to understand their environmental impact. This research is crucial in the analysis of hazardous water contaminants, where ethyl 3,4-dihydroxybenzoate is identified as a significant transformation product during the oxidation process. The study provides insights into the kinetic constants and by-products of hydroxyl radical reaction, contributing to our understanding of the environmental fate of these compounds (M. Gmurek et al., 2015).
Biomarkers of Exposure
Ethyl 3,4-dihydroxybenzoate is considered a novel urinary biomarker for exposure to p-hydroxybenzoic acid esters (parabens). The detection of this compound in urine and blood samples indicates its potential as a biomarker in human biomonitoring studies, providing valuable information on the human body's exposure to and metabolism of parabens (Lei Wang, K. Kannan, 2013).
Safety And Hazards
Future Directions
properties
IUPAC Name |
ethyl 3,4-dihydroxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c1-2-13-9(12)6-3-4-7(10)8(11)5-6/h3-5,10-11H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBPUBCVJHFXPOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2057732 | |
Record name | Ethyl protocatechuate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2057732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3,4-dihydroxybenzoate | |
CAS RN |
3943-89-3 | |
Record name | Ethyl 3,4-dihydroxybenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3943-89-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl protocatechuate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003943893 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3943-89-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86130 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl protocatechuate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2057732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 3,4-dihydroxybenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.391 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHYL PROTOCATECHUATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4YGJ96WTBG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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